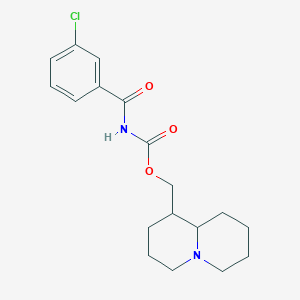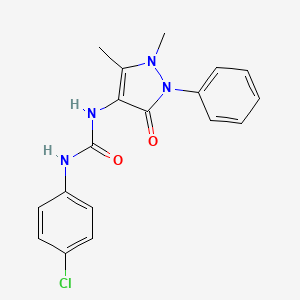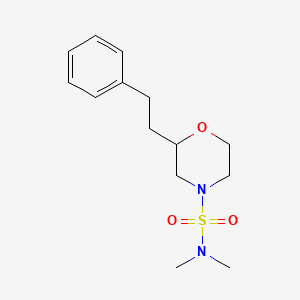![molecular formula C20H24ClN3O2 B6040441 2-(4-chloro-3-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B6040441.png)
2-(4-chloro-3-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-3-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various cancers and autoimmune diseases. It belongs to the class of drugs known as kinase inhibitors, which are designed to block the activity of enzymes involved in the growth and proliferation of cancer cells.
作用機序
2-(4-chloro-3-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide works by inhibiting the activity of several kinases that are involved in the growth and survival of cancer cells. Specifically, it inhibits Bruton's tyrosine kinase (BTK), which is a key mediator of B-cell receptor signaling. This leads to decreased proliferation and survival of cancer cells, as well as reduced production of inflammatory cytokines.
Biochemical and Physiological Effects:
2-(4-chloro-3-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide has been shown to have a number of biochemical and physiological effects in preclinical models. It has been shown to inhibit the growth and survival of cancer cells, as well as reduce the production of inflammatory cytokines. In addition, 2-(4-chloro-3-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide has been shown to have immunomodulatory effects, which may be beneficial in the treatment of autoimmune diseases.
実験室実験の利点と制限
One advantage of 2-(4-chloro-3-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide is that it has been extensively studied in preclinical models of cancer and autoimmune diseases, with promising results. In addition, it has been shown to be well-tolerated in animal studies, with no significant toxicity observed. However, one limitation is that it has not yet been tested in human clinical trials, so its safety and efficacy in humans is not yet known.
将来の方向性
There are several potential future directions for research on 2-(4-chloro-3-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide. One area of interest is in combination therapy, where 2-(4-chloro-3-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide is used in conjunction with other drugs to enhance its efficacy. Another area of interest is in the development of biomarkers that can predict which patients are most likely to respond to 2-(4-chloro-3-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide treatment. Finally, there is interest in exploring the use of 2-(4-chloro-3-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide in other diseases beyond cancer and autoimmune diseases, such as inflammatory bowel disease.
合成法
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide involves several steps, starting with the reaction of 4-chloro-3-methylphenol with sodium hydroxide to form the corresponding phenoxide. This is then reacted with 4-(4-methyl-1-piperazinyl)aniline in the presence of acetic anhydride to form the intermediate product. Finally, this intermediate is reacted with N-(2-bromoethyl)acetamide in the presence of potassium carbonate to yield the final product, 2-(4-chloro-3-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide.
科学的研究の応用
2-(4-chloro-3-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide has been extensively studied in preclinical models of cancer and autoimmune diseases, with promising results. It has been shown to inhibit the activity of several kinases that are involved in the growth and survival of cancer cells, including BTK, FLT3, and JAK3. In addition, 2-(4-chloro-3-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide has been shown to have immunomodulatory effects, which may be beneficial in the treatment of autoimmune diseases.
特性
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O2/c1-15-13-18(7-8-19(15)21)26-14-20(25)22-16-3-5-17(6-4-16)24-11-9-23(2)10-12-24/h3-8,13H,9-12,14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIROQHNRAZREU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[2-[(2-chlorobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B6040362.png)

![2-(4-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-isobutyl-2-piperazinyl)ethanol](/img/structure/B6040385.png)
![N-isobutyl-3-{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B6040389.png)
![4-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B6040397.png)

![8-(4-fluorobenzoyl)-11a,11b-dihydro-8H-pyrrolo[3',4':3,4]pyrrolo[2,1-a]isoquinoline-9,11(8aH,10H)-dione](/img/structure/B6040424.png)
![1-cyclopentyl-4-[4-(2-propyn-1-yloxy)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6040431.png)
![2-[1-(2,4-difluorobenzyl)-2-piperidinyl]ethanol](/img/structure/B6040436.png)
![3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}-5-(4-methoxyphenyl)isoxazole](/img/structure/B6040443.png)
![(cyclobutylmethyl){[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}(tetrahydro-2-furanylmethyl)amine](/img/structure/B6040447.png)
methyl]-2-naphthol](/img/structure/B6040453.png)

